Z-Trp-ome

Overview

Description

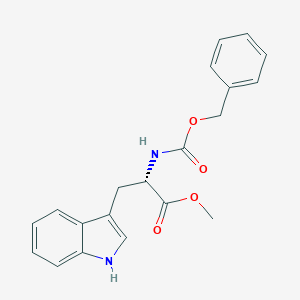

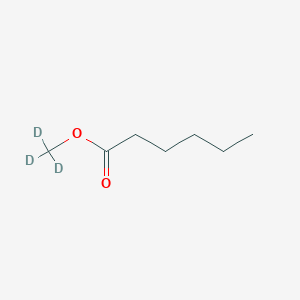

The compound Z-Trp-ome, also known as Z-Trp(NinZ)ψ[CN4]Nle-OBzl, is a dipeptide analog that has been synthesized to serve as a cis amide bond surrogate. This particular compound is part of a class of 1,5-disubstituted tetrazole dipeptide analogs. The synthesis of Z-Trp-ome aims to provide a molecule that can mimic the structural and functional properties of peptides while offering enhanced stability and specificity .

Synthesis Analysis

Z-Trp-ome was synthesized using a modified procedure originally developed by Zabrocki et al. The process resulted in a good yield and high optical purity of the compound. The synthesis involved the formation of a tetrazole ring, which acts as a surrogate for the cis amide bond typically found in peptides. This modification is significant because it can potentially alter the molecule's interaction with biological systems, such as enzymes or receptors .

Molecular Structure Analysis

The molecular structure of Z-Trp-ome includes a tryptophan residue linked to a norleucine (Nle) residue through a 1,5-disubstituted tetrazole ring. This tetrazole ring is a key structural element as it mimics the cis amide bond found in natural peptides. The presence of the tetrazole ring is expected to influence the compound's conformation and, consequently, its biological activity .

Chemical Reactions Analysis

Z-Trp-ome is designed to be selectively deprotected at either the N-terminal or C-terminal, allowing for further incorporation into larger peptide chains. This selective deprotection is crucial for the stepwise synthesis of peptides, where the addition of amino acid residues in a controlled manner is necessary. The ability to incorporate Z-Trp-ome into peptides could lead to the creation of novel peptide-based therapeutics with improved properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Z-Trp-ome are not detailed in the provided data, the general properties of tetrazole-containing peptides can be inferred. These compounds are typically more resistant to enzymatic degradation compared to their natural counterparts, which can enhance their stability in biological systems. Additionally, the optical purity mentioned in the synthesis suggests that Z-Trp-ome has a specific chiral configuration, which is important for its interaction with biological targets .

Scientific Research Applications

Summary of the Application

Temperature-responsive polymers incorporating molecular-recognition sites were developed as stationary phases for high-performance liquid chromatography (HPLC). These polymers exhibit significant changes in their structures and functions upon exposure to external stimuli, such as temperature .

Methods of Application

The grafted stationary phases consisted of functional copolymers composed of N-isopropylacrylamide (NIPAAm) and N-acryloyl aromatic amino acid methyl esters, i.e., phenylalanine and tryptophan methyl esters (Phe-OMe and Trp-OMe). These copolymers exhibited a reversible hydrophilic/hydrophobic phase transition at their lower critical solution temperatures (LCSTs). The polymers were grafted onto aminopropyl silica using an activated ester-amine coupling method, and were packed into a stainless steel column, which was connected to an HPLC system .

Results or Outcomes

The retention times of compounds with hydrogen bond acceptors were higher with P(NIPAAm-co-Trp-OMe5), which contained indole as a hydrogen bond donor, than with P(NIPAAm-co-Phe-OMe5). This indicated that hydrogen bonding occurred between the stationary phase and the analytes. These results indicate that hydrophobic, π–π, and hydrogen bonding interactions all affected the separation mode of the temperature-responsive chromatography, and led to selective separation with molecular recognition .

2. Modified Nucleic Acids (XNAs) in Biotechnology

Summary of the Application

Modified nucleic acids, also known as xeno nucleic acids (XNAs), offer a variety of advantages for biotechnological applications. They address some of the limitations of first-generation nucleic acid therapeutics .

Methods of Application

XNAs exhibit modified backbones, sugars, or nucleobases, and even novel bases or base pairs . They can provide increased biostability and are now increasingly amenable to in vitro evolution, accelerating lead discovery .

Results or Outcomes

Several therapeutics based on modified nucleic acids have recently been approved and many more are under clinical evaluation . XNAs can afford completely new modalities for therapeutic intervention (e.g., direct protein expression or specific and programmable modulation of gene expression) that cannot be easily accessed by other biologics or small molecule drugs .

3. Biomedical Applications of Zinc Oxide Nanoparticles

Summary of the Application

Zinc oxide nanoparticles (ZnO NPs) are extensively used in healthcare and biomedical applications due to their outstanding biocompatibility, low toxicity, and low cost .

Methods of Application

ZnO NPs are synthesized using green synthesis as a substitute for the conventional route due to the avoidance of the threat of hazardous, costly precursors . They have optical, piezoelectric, semiconducting, spintronic, and photonic abilities .

Results or Outcomes

ZnO NPs have undergone extensive research and have shown potential applications as antibiotics, antioxidants, anti-diabetics, and cytotoxic agents . They also hold a promising future as an antiviral treatment for SARS-CoV-2 .

4. Metabolomics Biotechnology

Summary of the Application

Metabolomics biotechnology is an important part of systems biology. It mainly analyzes substances such as blood, urine, and feces, and then studies small molecule metabolites of various metabolic pathway matrices and products .

Methods of Application

Techniques involved in metabolomics methods include nuclear magnetic resonance, mass spectrometry (MS), and chromatography . Mass spectrometry-based metabolomics has been used in a variety of disease research areas .

Results or Outcomes

The combination of metabolomics and mass spectrometry is of great significance for the discovery and identification of metabolite biomarkers . This mini review discusses metabolomics biotechnology with a focus on recent applications of metabolomics as a powerful tool to elucidate metabolic disturbances and the related mechanisms of diseases .

5. Translational Medicine

Summary of the Application

Translational medicine seeks to develop targeted and personalized treatments by studying the molecular and cellular mechanisms underlying complex diseases .

Methods of Application

Efficient collaboration among researchers, clinicians, and industry partners is crucial to rapidly translate discoveries into clinical applications . Several gene and RNA-based drugs, such as nusinersen, are now in the clinic .

Results or Outcomes

These types of therapies are the result of years of research into the mechanisms of gene expression . XNAs can afford completely new modalities for therapeutic intervention (e.g., direct protein expression or specific and programmable modulation of gene expression) that cannot be easily accessed by other biologics or small molecule drugs .

Safety And Hazards

Z-Trp-ome is classified under GHS07 for safety. The hazard statements include H315, H319, and H335. Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

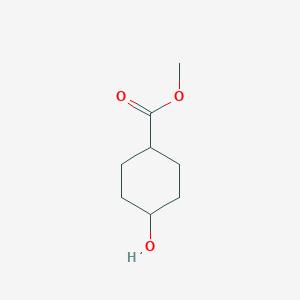

methyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWXSVJXETXGGQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Trp-ome | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)

![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)